7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione
Description
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a halogenated quinazoline derivative characterized by a bicyclic aromatic structure with bromo and fluoro substituents at positions 7 and 6, respectively. The compound’s molecular formula is C₈H₄BrFN₂O₂, with a molecular weight of 267.03 g/mol (estimated from analogous structures in ). The bromine atom enhances lipophilicity, while the fluorine atom may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
7-bromo-6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-4-2-6-3(1-5(4)10)7(13)12-8(14)11-6/h1-2H,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMADIRQHOPEMRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Br)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401255545 | |
| Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374208-43-1 | |
| Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374208-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-6-fluoro-2,4(1H,3H)-quinazolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401255545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from commercially available precursors. A common synthetic route might include:
Nitration: Introduction of nitro groups to the aromatic ring.
Reduction: Conversion of nitro groups to amines.
Cyclization: Formation of the quinazoline ring.
Halogenation: Introduction of bromine and fluorine atoms.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups, while oxidation and reduction reactions could modify the oxidation state of the compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: Possible applications in materials science and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of bromine and fluorine atoms might enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-2,4-dione derivatives exhibit diverse pharmacological and chemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Quinazoline-2,4-dione Derivatives
Key Observations:
Substituent Effects on Reactivity :
- Bromine at position 7 (target compound) vs. position 6 ( ) alters electrophilic substitution preferences. For example, sulfonation of 6-bromo derivatives occurs unexpectedly at position 8 instead of 7 .
- The nitro group in 7-fluoro-6-nitroquinazoline ( ) increases electrophilicity, facilitating reduction or displacement reactions, whereas the fluoro group in the target compound may stabilize the ring via electron withdrawal.
Biological Activity: 6-Bromo-3-phenylquinazoline-2,4-dione ( ) demonstrated cytotoxic activity in vitro, suggesting that bromine and aromatic substituents synergistically enhance interactions with biological targets. Morpholino and ethyl groups in improve selectivity for kinase targets but reduce solubility.
Synthetic Accessibility :
- Brominated derivatives (e.g., ) are typically synthesized via halogenation of quinazoline precursors, while fluorinated analogs ( ) require specialized fluorinating agents or nucleophilic aromatic substitution.
Safety and Handling :
- Brominated quinazolines (e.g., ) are classified as irritants (Xi hazard code), requiring precautions during handling. Fluorinated analogs may exhibit distinct toxicity profiles due to metabolic stability.
Biological Activity
7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by its unique halogenated structure. The presence of both bromine and fluorine atoms enhances its chemical stability and biological activity, making it a focus of research in medicinal chemistry. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C8H4BrFN2O2
- Molecular Weight : 247.03 g/mol
- Structure : Contains a bromine atom at the 7-position and a fluorine atom at the 6-position of the quinazoline ring, along with two carbonyl groups contributing to its reactivity.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Properties :
- Preliminary studies suggest that this compound can inhibit certain cancer cell lines. Specific pathways modulated include those related to cell proliferation and apoptosis.
- Case Study : In vitro assays demonstrated that the compound effectively inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity against these cells .
-
Anti-inflammatory Effects :
- Quinazoline derivatives are known for their anti-inflammatory properties. The halogen substituents in 7-Bromo-6-fluoroquinazoline may enhance its ability to modulate inflammatory pathways.
- Mechanism of Action : It is believed that the compound may act by inhibiting specific enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
-
Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent against various pathogens. Its effectiveness is likely due to the presence of halogen atoms which increase lipophilicity and facilitate membrane penetration.
- Research Findings : Studies have indicated that quinazoline derivatives can exhibit broad-spectrum antimicrobial activity, suggesting further exploration into this area for 7-Bromo-6-fluoroquinazoline .
Comparative Analysis with Similar Compounds
The unique combination of bromine and fluorine in this compound distinguishes it from other quinazoline derivatives. Below is a comparison table highlighting its distinct features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 7-Bromoquinazoline-2,4(1H,3H)-dione | Lacks fluorine; only contains bromine | Less lipophilic than 7-Bromo-6-fluoroquinazoline |
| 6-Fluoroquinazoline-2,4(1H,3H)-dione | Lacks bromine; only contains fluorine | Different reactivity profile due to absence of bromine |
| 8-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione | Bromine at position 8 instead of position 7 | Potentially different biological activity due to positional change |
| 7-Chloro-6-fluoroquinazoline-2,4(1H,3H)-dione | Chlorine instead of bromine at position 7 | May exhibit different pharmacological properties |
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer pathways or inflammatory processes.
- Receptor Modulation : It could act as an antagonist or agonist for specific receptors implicated in various diseases.
Future Directions
Further research is warranted to fully elucidate the mechanisms behind the biological activities of this compound. Potential areas for future studies include:
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structural Modifications : Exploring derivatives with altered halogen positions or additional functional groups to enhance bioactivity.
Q & A
Q. What are the standard synthetic routes for preparing 7-Bromo-6-fluoroquinazoline-2,4(1H,3H)-dione, and how can purity be ensured?
A common method involves cyclocondensation of substituted anthranilic acid derivatives with brominating and fluorinating agents under acidic conditions. For example, refluxing 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one with amino reagents in glacial acetic acid yields substituted quinazolinones, with purity confirmed via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallization in ethanol . FT-IR (C=O, C=N, C-Br stretches) and H NMR (aromatic proton splitting patterns) are critical for structural validation .
Q. How can spectroscopic techniques (NMR, FT-IR) resolve ambiguities in the structural characterization of this compound?
Discrepancies in substituent positioning (e.g., bromine vs. fluorine placement) can be resolved via H NMR coupling constants and NOE experiments. For instance, aromatic proton splitting patterns (e.g., δ 7.39–8.11 ppm in DMSO-) and FT-IR peaks (e.g., 1705 cm for C=O) confirm the quinazoline-dione scaffold and halogen positions . Cross-validation with X-ray crystallography (e.g., centroid–centroid separations for aromatic stacking) further reduces ambiguity .
Q. What safety protocols are essential when handling reactive intermediates during synthesis?
Use anhydrous tetrahydrofuran (THF) under nitrogen for moisture-sensitive steps, and employ personal protective equipment (PPE) for toxic reagents like phenylisocyanate. Emergency measures for inhalation include immediate ventilation and medical attention . Storage in airtight containers away from ignition sources is critical due to flammability risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic variation of catalysts (e.g., glacial acetic acid vs. Lewis acids), temperature (reflux vs. microwave-assisted heating), and stoichiometry can enhance yields. For example, substituting metformin for 2-aminopyridine in quinazolinone synthesis increased yields from 60% to 85% due to improved nucleophilicity . Design of Experiments (DoE) software can model multivariate interactions .
Q. What computational strategies predict the bioactivity of fluorinated quinazoline-diones against enzymatic targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like dihydrofolate reductase. Focus on fluorine’s electronegativity and bromine’s steric effects to optimize ligand-protein interactions. Machine learning models trained on existing SAR data (e.g., antiviral quinazolines) can prioritize derivatives for synthesis .
Q. How do crystallographic data resolve contradictions in reported crystal packing or polymorphism?
X-ray diffraction reveals intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π–π stacking with centroid separations of 3.720 Å) that stabilize specific polymorphs. Comparative analysis of unit cell parameters (e.g., interplanar angles <3°) distinguishes true polymorphism from solvent-dependent packing variations .
Q. What methodologies address discrepancies in biological activity data across studies?
Normalize assays using standardized protocols (e.g., MIC for antibacterials, IC for enzymes). For example, contradictory anthelmintic results may arise from variations in parasite strains or incubation times. Meta-analyses of dose-response curves and pharmacokinetic parameters (e.g., logP) can reconcile differences .
Q. How can hazardous intermediates (e.g., brominated byproducts) be safely quenched or repurposed?
Brominated waste can be neutralized with sodium thiosulfate to reduce toxicity. Alternatively, catalytic methods (e.g., Pd-mediated cross-coupling) repurpose intermediates into value-added products, minimizing hazardous byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
